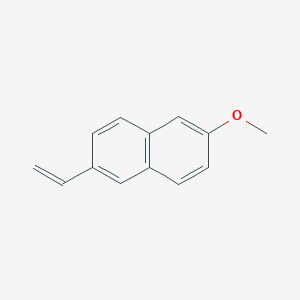

2-Methoxy-6-vinylnaphthalene

Cat. No. B1203395

Key on ui cas rn:

63444-51-9

M. Wt: 184.23 g/mol

InChI Key: DGQUMYDUFBBKPK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05792886

Procedure details

Using 6-methoxy-2-vinylnaphthalene formed per (K) above, such as in (c) of the general procedure thereof, charge the following ingredients to a suitable reactor such as a 2-L Hastalloy C Parr reactor: 6-methoxy-2-vinylnaphthalene (MVN), PdCl2, CuCl2, tetrahydrofuran, aqueous HCl, and neomenthyldiphenylphosphine. Seal the reactor and purge several times with carbon monoxide. Then fill the reactor with carbon monoxide and apply heat to the reactor contents. Keep the temperature at about 90° C. while stirring the reaction mixture until completion of the reaction. Recover the (±)-2-(6-methoxy-2-naphthyl)propionic acid from the reaction mixture as sodium (±)-2-(6-methoxy-2-naphthyl)propionate by adding water, toluene and excess aqueous caustic (e.g., 5 to 20% excess as a 20-25% solution) to the reaction mixture, stirring the resultant mixture, and then separating the organic layer from the aqueous phase containing sodium (±)-2-(6-methoxy-2-naphthyl)propionate. Additional workup procedures can be employed to increase the yield and purity of recovered sodium (±)-2-(6-methoxy-2-naphthyl)propionate. This typically involves washing the aqueous phase several times with toluene or like solvent to extract neutral organics remaining therein. Acidification of the sodium (±)-2-(6-methoxy-2-naphthyl)propionate yields (±)-2-(6-methoxy-2-naphthyl)propionic acid. One preferred way of carrying out the acidification involves adding toluene to the toluene-washed aqueous phase, warming to about 80° C., and acidifying with aqueous sulfuric acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid is isolated by allowing the hot toluene solution to cool to room temperature to crystallize the dissolved (±)-2-(6-methoxy-2-naphthyl)propionic acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid crystals are collected, rinsed with toluene, rinsed with heptane or pentane to facilitate drying, and brought to constant weight in a vacuum oven operated for example at 52° C. and 2 mm Hg.

[Compound]

Name

CuCl2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

sodium (±)-2-(6-methoxy-2-naphthyl)propionate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

PdCl2

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

COC1C=C2C(=CC=1)C=C(C=C)C=C2.Cl.[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([O-:31])=[O:30])[CH:22]=[CH:21]2.[Na+:33]>Cl[Pd]Cl.O1CCCC1>[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([O-:31])=[O:30])[CH:22]=[CH:21]2.[Na+:33].[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([OH:31])=[O:30])[CH:22]=[CH:21]2 |f:2.3,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C2C=CC(=CC2=CC1)C=C

|

Step Two

[Compound]

|

Name

|

CuCl2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

sodium (±)-2-(6-methoxy-2-naphthyl)propionate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C2C=CC(=CC2=CC1)C(C(=O)[O-])C.[Na+]

|

Step Five

|

Name

|

PdCl2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Pd]Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring the reaction mixture

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charge the following ingredients to a suitable reactor such as a 2-L Hastalloy C Parr reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Seal the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge several times with carbon monoxide

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

apply heat to the reactor contents

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at about 90° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

until completion of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recover the (±)-2-(6-methoxy-2-naphthyl)propionic acid from the reaction mixture as sodium (±)-2-(6-methoxy-2-naphthyl)propionate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding water, toluene

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

excess aqueous caustic (e.g., 5 to 20% excess as a 20-25% solution) to the reaction mixture, stirring the resultant mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separating the organic layer from the aqueous phase

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing sodium (±)-2-(6-methoxy-2-naphthyl)propionate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to increase the

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yield

|

WASH

|

Type

|

WASH

|

|

Details

|

This typically involves washing the aqueous phase several times with toluene

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

like solvent to extract neutral

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C=C2C=CC(=CC2=CC1)C(C(=O)[O-])C.[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05792886

Procedure details

Using 6-methoxy-2-vinylnaphthalene formed per (K) above, such as in (c) of the general procedure thereof, charge the following ingredients to a suitable reactor such as a 2-L Hastalloy C Parr reactor: 6-methoxy-2-vinylnaphthalene (MVN), PdCl2, CuCl2, tetrahydrofuran, aqueous HCl, and neomenthyldiphenylphosphine. Seal the reactor and purge several times with carbon monoxide. Then fill the reactor with carbon monoxide and apply heat to the reactor contents. Keep the temperature at about 90° C. while stirring the reaction mixture until completion of the reaction. Recover the (±)-2-(6-methoxy-2-naphthyl)propionic acid from the reaction mixture as sodium (±)-2-(6-methoxy-2-naphthyl)propionate by adding water, toluene and excess aqueous caustic (e.g., 5 to 20% excess as a 20-25% solution) to the reaction mixture, stirring the resultant mixture, and then separating the organic layer from the aqueous phase containing sodium (±)-2-(6-methoxy-2-naphthyl)propionate. Additional workup procedures can be employed to increase the yield and purity of recovered sodium (±)-2-(6-methoxy-2-naphthyl)propionate. This typically involves washing the aqueous phase several times with toluene or like solvent to extract neutral organics remaining therein. Acidification of the sodium (±)-2-(6-methoxy-2-naphthyl)propionate yields (±)-2-(6-methoxy-2-naphthyl)propionic acid. One preferred way of carrying out the acidification involves adding toluene to the toluene-washed aqueous phase, warming to about 80° C., and acidifying with aqueous sulfuric acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid is isolated by allowing the hot toluene solution to cool to room temperature to crystallize the dissolved (±)-2-(6-methoxy-2-naphthyl)propionic acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid crystals are collected, rinsed with toluene, rinsed with heptane or pentane to facilitate drying, and brought to constant weight in a vacuum oven operated for example at 52° C. and 2 mm Hg.

[Compound]

Name

CuCl2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

sodium (±)-2-(6-methoxy-2-naphthyl)propionate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

PdCl2

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Five

Name

sodium (±)-2-(6-methoxy-2-naphthyl)propionate

Name

(±)-2-(6-methoxy-2-naphthyl)propionic acid

Identifiers

|

REACTION_CXSMILES

|

COC1C=C2C(=CC=1)C=C(C=C)C=C2.Cl.[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([O-:31])=[O:30])[CH:22]=[CH:21]2.[Na+:33]>Cl[Pd]Cl.O1CCCC1>[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([O-:31])=[O:30])[CH:22]=[CH:21]2.[Na+:33].[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([OH:31])=[O:30])[CH:22]=[CH:21]2 |f:2.3,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C2C=CC(=CC2=CC1)C=C

|

Step Two

[Compound]

|

Name

|

CuCl2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

sodium (±)-2-(6-methoxy-2-naphthyl)propionate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C2C=CC(=CC2=CC1)C(C(=O)[O-])C.[Na+]

|

Step Five

|

Name

|

PdCl2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Pd]Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring the reaction mixture

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charge the following ingredients to a suitable reactor such as a 2-L Hastalloy C Parr reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Seal the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge several times with carbon monoxide

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

apply heat to the reactor contents

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at about 90° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

until completion of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recover the (±)-2-(6-methoxy-2-naphthyl)propionic acid from the reaction mixture as sodium (±)-2-(6-methoxy-2-naphthyl)propionate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding water, toluene

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

excess aqueous caustic (e.g., 5 to 20% excess as a 20-25% solution) to the reaction mixture, stirring the resultant mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separating the organic layer from the aqueous phase

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing sodium (±)-2-(6-methoxy-2-naphthyl)propionate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to increase the

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yield

|

WASH

|

Type

|

WASH

|

|

Details

|

This typically involves washing the aqueous phase several times with toluene

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

like solvent to extract neutral

|

Outcomes

Product

|

Name

|

sodium (±)-2-(6-methoxy-2-naphthyl)propionate

|

|

Type

|

product

|

|

Smiles

|

COC=1C=C2C=CC(=CC2=CC1)C(C(=O)[O-])C.[Na+]

|

|

Name

|

(±)-2-(6-methoxy-2-naphthyl)propionic acid

|

|

Type

|

product

|

|

Smiles

|

COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05792886

Procedure details

Using 6-methoxy-2-vinylnaphthalene formed per (K) above, such as in (c) of the general procedure thereof, charge the following ingredients to a suitable reactor such as a 2-L Hastalloy C Parr reactor: 6-methoxy-2-vinylnaphthalene (MVN), PdCl2, CuCl2, tetrahydrofuran, aqueous HCl, and neomenthyldiphenylphosphine. Seal the reactor and purge several times with carbon monoxide. Then fill the reactor with carbon monoxide and apply heat to the reactor contents. Keep the temperature at about 90° C. while stirring the reaction mixture until completion of the reaction. Recover the (±)-2-(6-methoxy-2-naphthyl)propionic acid from the reaction mixture as sodium (±)-2-(6-methoxy-2-naphthyl)propionate by adding water, toluene and excess aqueous caustic (e.g., 5 to 20% excess as a 20-25% solution) to the reaction mixture, stirring the resultant mixture, and then separating the organic layer from the aqueous phase containing sodium (±)-2-(6-methoxy-2-naphthyl)propionate. Additional workup procedures can be employed to increase the yield and purity of recovered sodium (±)-2-(6-methoxy-2-naphthyl)propionate. This typically involves washing the aqueous phase several times with toluene or like solvent to extract neutral organics remaining therein. Acidification of the sodium (±)-2-(6-methoxy-2-naphthyl)propionate yields (±)-2-(6-methoxy-2-naphthyl)propionic acid. One preferred way of carrying out the acidification involves adding toluene to the toluene-washed aqueous phase, warming to about 80° C., and acidifying with aqueous sulfuric acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid is isolated by allowing the hot toluene solution to cool to room temperature to crystallize the dissolved (±)-2-(6-methoxy-2-naphthyl)propionic acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid crystals are collected, rinsed with toluene, rinsed with heptane or pentane to facilitate drying, and brought to constant weight in a vacuum oven operated for example at 52° C. and 2 mm Hg.

[Compound]

Name

CuCl2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

sodium (±)-2-(6-methoxy-2-naphthyl)propionate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

PdCl2

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

COC1C=C2C(=CC=1)C=C(C=C)C=C2.Cl.[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([O-:31])=[O:30])[CH:22]=[CH:21]2.[Na+:33]>Cl[Pd]Cl.O1CCCC1>[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([O-:31])=[O:30])[CH:22]=[CH:21]2.[Na+:33].[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([OH:31])=[O:30])[CH:22]=[CH:21]2 |f:2.3,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C2C=CC(=CC2=CC1)C=C

|

Step Two

[Compound]

|

Name

|

CuCl2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

sodium (±)-2-(6-methoxy-2-naphthyl)propionate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C2C=CC(=CC2=CC1)C(C(=O)[O-])C.[Na+]

|

Step Five

|

Name

|

PdCl2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Pd]Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring the reaction mixture

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charge the following ingredients to a suitable reactor such as a 2-L Hastalloy C Parr reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Seal the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge several times with carbon monoxide

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

apply heat to the reactor contents

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at about 90° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

until completion of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recover the (±)-2-(6-methoxy-2-naphthyl)propionic acid from the reaction mixture as sodium (±)-2-(6-methoxy-2-naphthyl)propionate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding water, toluene

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

excess aqueous caustic (e.g., 5 to 20% excess as a 20-25% solution) to the reaction mixture, stirring the resultant mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separating the organic layer from the aqueous phase

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing sodium (±)-2-(6-methoxy-2-naphthyl)propionate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to increase the

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yield

|

WASH

|

Type

|

WASH

|

|

Details

|

This typically involves washing the aqueous phase several times with toluene

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

like solvent to extract neutral

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C=C2C=CC(=CC2=CC1)C(C(=O)[O-])C.[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |